molecular formula C12H11ClFN3 B1488617 3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine CAS No. 1284971-36-3

3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine

Cat. No. B1488617
M. Wt: 251.69 g/mol
InChI Key: CDAQBHPGRLCFCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions under specific conditions . For instance, the synthesis of a related compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, involves the reaction of two precursors, “3-chloro-2-methylphenylthiourea” and “4-fluorophenacyl bromide”, under Hantzsch thiazole synthesis conditions .

Scientific Research Applications

  • Pharmacologically Active Decorated Six-Membered Diazines

    • Application : Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, are reported to exhibit a wide range of pharmacological applications. They are used in the development of drugs with antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and antiaggressive activities .
    • Methods : The synthetic approaches applied in preparing these pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
    • Results : These compounds have been found to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, antiplasmodial, anti-inflammatory, and analgesic activities .
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells

    • Application : The compound, DW-8, had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, HCT116, HT29, and SW620 .
    • Methods : The compound, DW-8, induced apoptosis by producing cell cycle arrest at the G2 phase; activating the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7; nuclear fragmentation and increasing the levels of reactive oxygen species (ROS) .
    • Results : DW-8 had IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively, compared to the non-cancerous colon cell line, CRL1459, with an IC50 of 14.05 ± 0.37 µM. The selectivity index of DW-8 was >2-fold in colon cancer cells incubated with vehicle .

Safety And Hazards

The safety and hazards associated with “3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine” are not well-documented . It’s important to handle all chemical compounds with care and follow appropriate safety protocols.

Future Directions

The future research directions for “3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential uses in medical and pharmaceutical contexts .

properties

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c13-11-12(17-8-7-15-11)16-6-5-9-1-3-10(14)4-2-9/h1-4,7-8H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAQBHPGRLCFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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